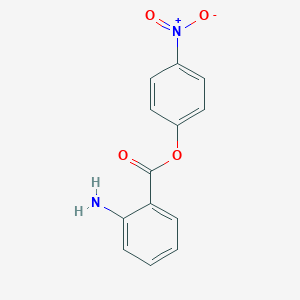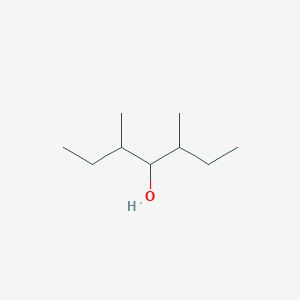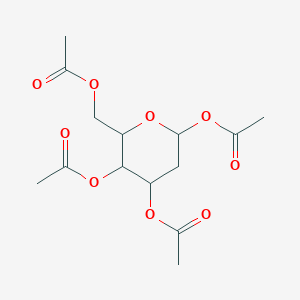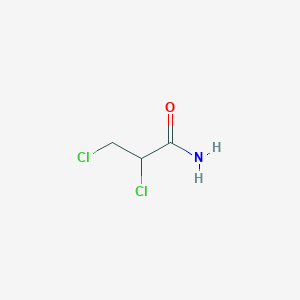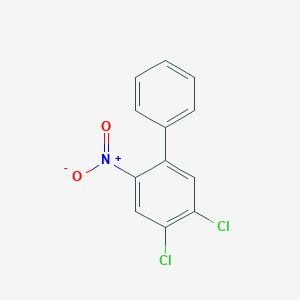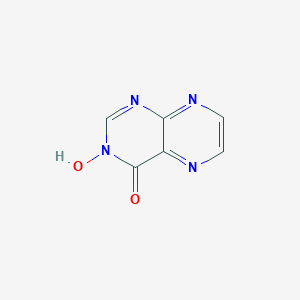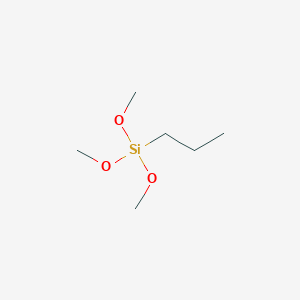
三甲氧基(丙基)硅烷
描述
Trimethoxy(propyl)silane, also known as Propyltrimethoxysilane, is an alkylalkoxysilane . It is a colorless, low viscosity liquid that has an n-propyl organic group and a trimethoxysilyl inorganic group . It provides a hydrophobic surface treatment .
Synthesis Analysis
Trimethoxy(propyl)silane can be synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The new reagent is characterized by 1H-NMR, FT-IR, and mass spectroscopy .Molecular Structure Analysis
Trimethoxy(propyl)silane has the molecular formula C6H16O3Si . It has a molecular weight of 236.3376 . The compound contains an n-propyl organic group and a trimethoxysilyl inorganic group .Chemical Reactions Analysis
Trimethoxy(propyl)silane is used for surface modification . It can be retreated on a hydrophilic surface (i.e., tetraethoxysilane-treated substrate) to offer a bilayer surface . The final layer delivers a rough finish compared to the first layer, improving the hydrophobicity of the first layer .Physical And Chemical Properties Analysis
Trimethoxy(propyl)silane is a colorless, low viscosity liquid . It has an n-propyl organic group and a trimethoxysilyl inorganic group . It provides a hydrophobic surface treatment .科学研究应用
Corrosion Resistance Enhancement in Anodized Aluminum
Scientific Field
Materials Science and Corrosion Engineering
Application Summary
TMPSi is used to improve the corrosion resistance of anodized aluminum surfaces. This application is particularly relevant in industries where aluminum components are exposed to harsh environments, such as in aerospace, automotive, and marine engineering.
Methods of Application
The application involves a double treatment process using TMPSi through the sol–gel route. The anodized aluminum surface is first treated with TMPSi, followed by a second treatment to enhance the superficial and electrochemical properties .
Results
The double TMPSi-treated layer showed a dramatic improvement in corrosion resistance. The resistance (Rt) was increased up to 665.62 kΩ , indicating excellent corrosion protection .
Food Packaging Adhesion Promoter
Scientific Field
Food Science and Packaging Technology
Application Summary
TMPSi serves as an adhesion promoter in food packaging, enhancing the bond between aluminum and polyolefin foils. This is crucial for packaging that undergoes thermal processes like sterilization and hot filling.
Methods of Application
The silane group of TMPSi forms a covalent bond to the aluminum surface, while the epoxy group reacts with polyurethane adhesives, resulting in a stable and heat-resistant bond .
Results
The use of TMPSi in food packaging applications maintains the strength of the bonding even at elevated temperatures, ensuring the integrity of the packaging during thermal processing .
Silanization of Nanoparticles
Scientific Field
Nanotechnology and Surface Chemistry
Application Summary
TMPSi is utilized in the silanization of nanoparticles, such as silver nanoparticles, to modify their surface properties for various applications, including medical and electronic devices.
Methods of Application
The process involves treating the nanoparticles with TMPSi to introduce functional groups that can further react with other molecules or substrates .
Results
The silanization with TMPSi allows for the controlled modification of nanoparticle surfaces, which can be tailored for specific applications .
Preparation of Surface Modified Titanate Nanotubes
Scientific Field
Nanomaterials and Catalysis
Application Summary
TMPSi is used to modify the surface of titanate nanotubes (TiNT), which are employed in catalytic processes and as additives in various composite materials.
Methods of Application
The titanate nanotubes are treated with TMPSi to alter their surface chemistry, enhancing their interaction with other materials and their catalytic properties .
Results
Surface modification with TMPSi improves the performance of TiNT in catalytic applications and their compatibility in composite materials .
Gold Nanosphere Aggregation
Scientific Field
Plasmonics and Nanophotonics
Application Summary
TMPSi is used to coat substrates for the aggregation of gold nanospheres, which is a key step in creating plasmonic structures with unique optical properties.
Methods of Application
A substrate is coated with TMPSi to facilitate the controlled aggregation of gold nanospheres, forming dimers with specific plasmonic characteristics .
Results
The TMPSi coating enables the precise control over the aggregation of gold nanospheres, resulting in structures with desired plasmonic properties .
Silica Nanoparticle Modification
Scientific Field
Material Chemistry and Nanofabrication
Application Summary
TMPSi acts as a precursor for the modification of silica nanoparticles, which have applications in electronics, coatings, and drug delivery systems.
Methods of Application
Silica nanoparticles are treated with TMPSi to introduce functional groups that enhance their performance in the intended applications .
Results
The modification with TMPSi provides silica nanoparticles with tailored surface properties, improving their functionality in various industrial and scientific applications .
These applications showcase the versatility of TMPSi in enhancing material properties and enabling new functionalities across different scientific fields. The detailed methods and significant results highlight the potential of TMPSi in advancing material science and technology.
Synthesis of Silicone Materials
Scientific Field
Polymer Chemistry and Material Science
Application Summary
TMPSi is a key raw material in the synthesis of silicone materials. It’s used to produce various silane coupling agents, which are essential in creating polymers with specific properties.
Methods of Application
TMPSi undergoes reactions such as copolymerization, polycondensation, and disproportionation to form diverse coupling agents. These agents are then used to manufacture plastics with enhanced surface properties .
Results
The resulting silicone materials exhibit improved thermal insulation, mechanical strength, and chemical resistance, making them suitable for a wide range of industrial applications .
Surface Modification for Corrosion Protection
Scientific Field
Corrosion Science and Surface Engineering
Application Summary
TMPSi is applied to metal surfaces, such as anodized aluminum, to enhance corrosion resistance. This is crucial for extending the lifespan of metal components in corrosive environments.
Methods of Application
A sol–gel technique is employed where TMPSi is used to create a hydrophobic coating, which is then applied to the substrate through methods like dip-coating or spin-coating .
Results
The TMPSi-treated surfaces demonstrate significantly increased charge transfer resistance, indicating a higher level of corrosion protection .
Preparation of Gold Dimers for Plasmonics
Scientific Field
Nanophotonics and Material Chemistry
Application Summary
TMPSi is utilized to prepare substrates for the aggregation of gold nanospheres, which are essential in the field of plasmonics for creating materials with unique optical properties.
Methods of Application
Substrates are coated with TMPSi to control the aggregation of gold nanospheres, leading to the formation of gold dimers with specific plasmonic characteristics .
Results
The precise control over the aggregation process results in gold dimers that exhibit desired optical properties for applications in sensors and imaging .
Silane Coupling Agent for Nanoparticle Modification
Application Summary
TMPSi acts as a silane coupling agent for modifying the surface of nanoparticles, enhancing their compatibility with various matrices and their performance in targeted applications.
Methods of Application
Nanoparticles are treated with TMPSi to introduce functional groups that can react with other substances or enhance the particles’ stability and dispersibility .
Results
Modified nanoparticles show improved performance in their respective applications, such as in electronics, coatings, and drug delivery systems .
Adhesion Promotion in Food Packaging
Scientific Field
Food Technology and Packaging
Application Summary
In food packaging, TMPSi is used as an adhesion promoter to improve the bond between different layers, such as aluminum and plastic foils, especially important for packages that undergo thermal processing.
Methods of Application
TMPSi enhances the adhesion by forming covalent bonds with the substrate and reacting with adhesives to create a stable, heat-resistant bond .
Results
The use of TMPSi ensures the integrity of food packaging, maintaining bond strength even at high temperatures during processes like sterilization .
Manufacturing of Thermal Insulation Reagents
Scientific Field
Construction and Building Materials
Application Summary
TMPSi is used in the production of reagents for thermal insulation, contributing to the development of materials that provide better energy efficiency in buildings.
Methods of Application
Through various chemical reactions, TMPSi is transformed into substances that are incorporated into insulation materials, enhancing their thermal properties .
Results
Materials treated with TMPSi-derived reagents exhibit superior insulation performance, leading to energy savings and improved comfort in living spaces .
These additional applications further illustrate the versatility of TMPSi in scientific research and industrial processes, highlighting its role in advancing material science and enhancing product performance across various fields.
Enhancement of Polymer Mechanical Properties
Scientific Field
Polymer Science and Engineering
Application Summary
TMPSi is used to enhance the mechanical properties of polymers, particularly in nanocomposites, where it acts as a reinforcing agent to improve wear resistance.
Methods of Application
TMPSi is applied to nanoparticles like SiO2, which are then incorporated into polymer matrices. The concentration of TMPSi is critical for optimal surface modification of the nanoparticles .
Results
Studies have shown that optimal TMPSi concentration leads to better nanoparticle dispersion, less aggregation, and improved thermal stability of the composite material .
Water Treatment and Filtration
Scientific Field
Environmental Engineering and Chemistry
Application Summary
TMPSi is utilized in the development of filtration materials for water treatment, leveraging its ability to modify surfaces for enhanced adsorption and filtration properties.
Methods of Application
Silane coupling agents like TMPSi are used to modify the surfaces of filtration media, improving their interaction with contaminants and increasing filtration efficiency .
Results
The modified filtration materials exhibit higher reactivity towards pollutants, leading to more effective water treatment solutions .
Surface Modification for Asphalt Binders
Scientific Field
Civil Engineering and Material Science
Application Summary
In the construction industry, TMPSi is employed to modify the surface properties of asphalt binders, enhancing their performance and durability.
Methods of Application
TMPSi is used as a silane coupling agent to treat the surface of asphalt binders, improving their adhesion and resistance to environmental factors .
Results
The treatment with TMPSi results in asphalt binders with better resistance to wear and degradation, contributing to longer-lasting road surfaces .
Silane Coupling Agent for Organic Synthesis
Scientific Field
Organic Chemistry and Synthesis
Application Summary
TMPSi serves as a silane coupling agent in organic synthesis, facilitating the formation of bonds between organic and inorganic materials.
Methods of Application
TMPSi is used to introduce functional groups onto the surfaces of particles or substrates, which can then react with organic polymers or other materials .
Results
The use of TMPSi in organic synthesis allows for the creation of novel compounds and materials with unique properties and applications .
Development of Proton Conductive Membranes
Scientific Field
Electrochemistry and Material Science
Application Summary
TMPSi is involved in the preparation of proton conductive membranes, which are crucial components in fuel cells and other electrochemical devices.
Methods of Application
TMPSi is used to functionalize materials like SBA-15, enhancing their ability to conduct protons and improving the overall performance of the membrane .
Results
The resulting proton conductive membranes show increased efficiency and stability, making them suitable for use in advanced electrochemical applications .
安全和危害
Trimethoxy(propyl)silane is classified as a flammable liquid and causes skin irritation . It is advised to avoid contact with skin, eyes, and clothing, and to not ingest or breathe vapors or spray mist . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
未来方向
Trimethoxy(propyl)silane is an important substance for producing silane coupling agents . It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond, which can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions . These reactions have many possible downstream products which are used to manufacture diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .
属性
IUPAC Name |
trimethoxy(propyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O3Si/c1-5-6-10(7-2,8-3)9-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYALQRYBUJWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26355-29-3 | |
| Record name | Propyltrimethoxysilane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26355-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6042494 | |
| Record name | Trimethoxypropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Silane, trimethoxypropyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethoxypropylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18343 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
7.8 [mmHg] | |
| Record name | Trimethoxypropylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18343 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Trimethoxypropylsilane | |
CAS RN |
1067-25-0 | |
| Record name | Propyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethoxypropylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethoxypropyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethoxypropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxypropylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHOXYPROPYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T72C7N9XO2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



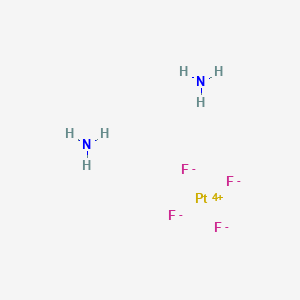
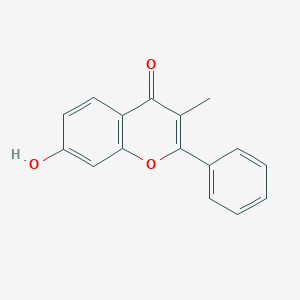
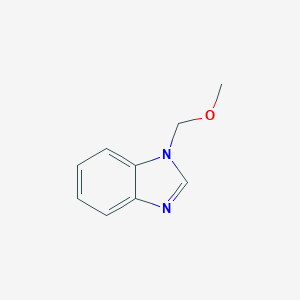
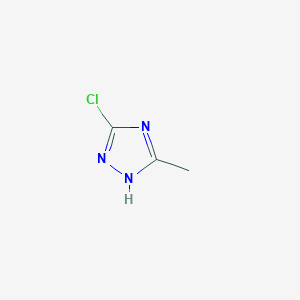
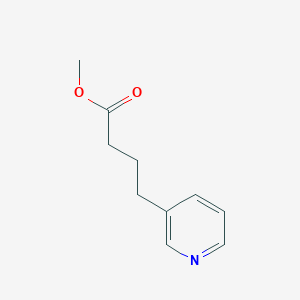
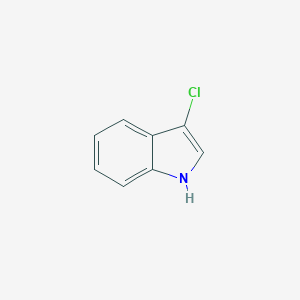
![5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine](/img/structure/B92930.png)
![tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B92931.png)
